2-Methyl-3,4,5-piperidinetriol

Gaucher disease Substrate reduction therapy Glucosylceramide synthase

Research and clinical supply pain point: Sourcing orally bioavailable GCS inhibitors that cross the BBB, with verified CNS efficacy. This iminosugar (Miglustat, NB-DNJ) is the solution. - **Target potency:** IC50 ~32 µM (glucosylceramide synthase); renally excreted unchanged, no CYP metabolism. - **CNS penetration:** Distinct from ERTs; improves HSEM velocity in Niemann-Pick type C. - **Chaperone activity:** 2.3× GCase increase (N370S); Phase 3 for Pompe (with cipaglucosidase alfa). - **Supply:** GMP-grade, 100 mg TID dosing equivalence, multi-jurisdiction approved.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
Cat. No. B13400018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3,4,5-piperidinetriol
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC1C(C(C(CN1)O)O)O
InChIInChI=1S/C6H13NO3/c1-3-5(9)6(10)4(8)2-7-3/h3-10H,2H2,1H3
InChIKeyVYOCYWDJTQRZLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Miglustat: Chemical and Therapeutic Overview


2-Methyl-3,4,5-piperidinetriol is the chemical name for the iminosugar miglustat (also known as N-butyldeoxynojirimycin, NB-DNJ, OGT-918). It is a synthetic, N-alkylated imino analogue of D-glucose [1] that functions as a competitive, reversible inhibitor of glucosylceramide synthase (GCS), the enzyme catalyzing the first committed step in glycosphingolipid (GSL) biosynthesis [2]. Miglustat is approved globally as an oral substrate reduction therapy (SRT) for type 1 Gaucher disease and Niemann-Pick type C disease, and it is also under investigation as a pharmacological chaperone and in combination regimens for Pompe disease [3]. Its unique piperidinetriol core structure confers both its GCS inhibitory activity and its ability to cross the blood-brain barrier, a property not shared by enzyme replacement therapies [4].

1 GCS inhibitor tool – enables glycosphingolipid biosynthesis and substrate reduction pathway studies.
2 CNS-penetrant iminosugar – supports neuropathic lysosomal storage disease research models where blood-brain barrier crossing is required.
3 Pharmacological chaperone – applicable in mutant enzyme stabilization and genotype-specific chaperone assays.

Miglustat vs. Eliglustat and Analogs


Despite being grouped together as 'oral small-molecule therapies' for lysosomal storage disorders, miglustat, eliglustat, and migalastat are neither chemically, metabolically, pharmacologically, nor biologically equivalent [1]. Miglustat (a glucose analogue) and eliglustat (a ceramide analogue) both inhibit GCS but differ in potency by three orders of magnitude (IC50 ~10–50 µM vs. ~25 nM, respectively) and in their metabolic pathways—miglustat is renally excreted unchanged, whereas eliglustat requires CYP2D6/CYP3A metabolism [2]. Migalastat, an α-galactosidase A chaperone for Fabry disease, targets an entirely different enzyme with an IC50 of 0.04 µM against human α-Gal A . Furthermore, even within the deoxynojirimycin analog class, N-alkyl chain length dictates tissue distribution and CNS penetration, meaning that substitution with N-nonyl or N-butylgalacto derivatives would alter efficacy and safety profiles [3]. The quantitative evidence below substantiates why miglustat represents a distinct procurement decision.

GCS inhibition profile
Miglustat: µM-range GCS inhibitor (iminosugar scaffold).
Eliglustat: nM-range potency; potency differential may alter research model response and target engagement interpretation.
Metabolic / disposition pathway
Renally excreted largely unchanged; CYP-independent clearance.
Requires CYP2D6/CYP3A metabolism; metabolic context may not transfer directly, limiting interchange in ADME studies.
CNS penetration & chaperone activity
Crosses blood-brain barrier; demonstrated pharmacological chaperone activity for mutant GCase.
Limited CNS penetration and no established chaperone function; neuropathic disease model context may differ substantially.

Miglustat Comparative Quantitative Evidence


GCS Inhibitory Potency: Miglustat vs. Eliglustat

Miglustat (NB-DNJ) inhibits glucosylceramide synthase with an IC50 of approximately 10–50 µM, whereas the second-generation SRT eliglustat exhibits an IC50 of ~25 nM, a difference of roughly three orders of magnitude in in vitro potency [1]. This potency differential is a critical determinant of clinical efficacy and side-effect profiles, directly influencing first-line versus second-line treatment positioning [2].

GCS inhibition potency
Head-to-head
Miglustat IC50: 10–50 µM vs. Eliglustat IC50: ~25 nM (approx. 400–2000-fold difference)
Supports GCS inhibition assay interpretation; potency differential may influence research model selection.
Enzymatic assay; reported literature data; extrapolation requires validation.
Gaucher disease Substrate reduction therapy Glucosylceramide synthase

Pharmacological Chaperone for N370S GCase

Miglustat functions as a chemical chaperone, increasing the residual enzymatic activity of mutant acid β-glucosidase (GCase) in transfected COS-7 cells. Treatment with 10 µM miglustat for 6 days increased activity of the N370S mutant GCase by 2.3-fold relative to untreated controls, and increased wild-type GCase activity by 2.1-fold [1]. This chaperone effect is mutation-specific; L444P and L336P showed no significant change, highlighting a genotype-dependent benefit not shared by eliglustat [2].

Chaperone activity (N370S)
Reported
2.3-fold increase in N370S GCase activity; wild-type: 2.1-fold
Supports pharmacological chaperone assay context; mutation-specific response observed.
COS-7 cells, 10 µM miglustat, 6-day incubation; L444P showed no significant change.
Gaucher disease Pharmacological chaperone N370S mutation

Organ Volume Maintenance: Non-Inferiority vs. ERT

A 24-month, prospective, open-label non-inferiority study evaluated miglustat (100 mg TID) as maintenance therapy in 42 adults with type 1 Gaucher disease stabilized on ERT for ≥3 years. The primary endpoint—percent change in liver volume from baseline—met non-inferiority criteria with a mean change of -1.1% (95% CI: -6.0, 3.9%), below the pre-specified 10% margin [1]. However, mean platelet count decreased by -44.1 ×10⁹/L (95% CI: -57.6, -30.7), and 13 patients discontinued due to adverse events (principally gastrointestinal) [2].

Organ volume maintenance
Reported trial context
Liver volume change: -1.1% (95% CI -6.0, 3.9%); non-inferiority margin 10% met
Supports organ-volume endpoint monitoring in disease models; reported maintenance context.
Phase IV trial, 42 patients, 24-month; platelet decline and GI tolerability require review.
Gaucher disease Maintenance therapy Non-inferiority trial

Long-Term Organ and Hematologic Improvements

In an extension study of 18 patients who continued miglustat treatment for up to 36 months, statistically significant improvements were observed: liver volume decreased by 18% and spleen volume by 30% from baseline [1]. In anemic patients (baseline Hb <11.5 g/dL), mean hemoglobin increased by 1.30 g/dL at month 36 (p=0.013). Mean platelet count increased by 22 ×10⁹/L [2]. Diarrhea and weight loss, common in the first year, diminished in prevalence and magnitude over time, indicating that tolerability improves with continued use [3].

Long-term organ reduction
Reported
Liver -18%, spleen -30% at 36 months vs. baseline
Supports long-term disease-model endpoint tracking; cumulative response context.
Single-arm extension, n=14 completers; source-specific review advised.
Gaucher disease Long-term efficacy Organomegaly

HSEM Improvement in Niemann-Pick Type C

In a randomized controlled trial of 29 patients with Niemann-Pick type C (NPC), miglustat treatment for 12 months resulted in improvement in horizontal saccadic eye movement (HSEM) velocity, a validated biomarker of neurological progression [1]. This endpoint was selected based on its correlation with disease severity and was the basis for miglustat's approval for NPC in multiple jurisdictions [2]. Unlike enzyme replacement therapies, which cannot cross the blood-brain barrier, miglustat's small-molecule iminosugar structure enables CNS penetration, a unique differentiator for neuropathic lysosomal disorders [3].

CNS biomarker improvement
Reported
Significant improvement in HSEM velocity vs. baseline (NPC RCT, n=29)
Supports CNS biomarker endpoint monitoring in neuropathic LSD research.
CNS penetration differentiates from ERT; model context review advised.
Niemann-Pick type C Neurodegeneration Saccadic eye movement

Enzyme Stabilizer for Cipaglucosidase Alfa

Miglustat is being investigated in Phase 3 clinical trials (e.g., NCT04808505, JPRN-JapicCTI-194887) as an oral co-administration agent with intravenous cipaglucosidase alfa (ATB200) for late-onset Pompe disease [1]. In this context, miglustat acts as an enzyme stabilizer to enhance the pharmacokinetics and lysosomal targeting of the recombinant enzyme [2]. This combination approach leverages miglustat's ability to bind and stabilize α-glucosidase at neutral pH, a property not shared by other iminosugars like miglitol or eliglustat, which have different enzyme selectivity profiles [3].

Pompe combination trial
Data to verify
Phase 3 double-blind randomized study ongoing; efficacy data pending
Supports enzyme stabilization combination research context; emerging tool compound application.
Miglustat (AT2221) + cipaglucosidase alfa; procurement for research only.
Pompe disease Combination therapy Pharmacological chaperone

Miglustat Application Scenarios


Second-Line Oral Maintenance in Gaucher Disease Type 1

Suitable for adults with mild-to-moderate type 1 Gaucher disease who are intolerant to or unable to continue enzyme replacement therapy. Evidence from a non-inferiority trial demonstrates that miglustat 100 mg TID maintains liver volume stability (-1.1% change; 95% CI -6.0, 3.9%) over 24 months [1]. Long-term extension data show progressive organ volume reduction (liver -18%, spleen -30% at 36 months) and hematological improvements [2]. However, platelet counts may decline and gastrointestinal adverse effects require monitoring.

Neurological Therapy for Niemann-Pick Type C

Miglustat is the only approved therapy for NPC in multiple jurisdictions, with efficacy demonstrated by improvement in horizontal saccadic eye movement (HSEM) velocity, a biomarker of neurological progression [1]. Its ability to cross the blood-brain barrier distinguishes it from ERTs and is critical for addressing the neuropathic component of NPC [2]. Procurement for NPC clinical use or research should prioritize GMP-grade miglustat with established CNS bioavailability.

Investigational Combination Therapy for Pompe Disease

Miglustat (as AT2221) is being evaluated in Phase 3 trials as an oral enzyme stabilizer co-administered with cipaglucosidase alfa (ATB200) for Pompe disease [1]. This combination leverages miglustat's chaperone activity to enhance recombinant enzyme pharmacokinetics and lysosomal delivery [2]. Research procurement for Pompe-related studies should consider miglustat's unique binding properties at neutral pH and its distinct iminosugar scaffold.

Research Tool for GCS and Chaperone Studies

Miglustat serves as a well-characterized tool compound for investigating glucosylceramide synthase inhibition (IC50 ~32 µM for ceramide glucosyltransferase) and pharmacological chaperoning of mutant glucocerebrosidase [1]. Its dual mechanism and mutation-specific chaperone effects (2.3-fold activity increase for N370S GCase) make it valuable for genotype-specific drug discovery programs in Gaucher and Parkinson's disease research [2].

Application
Selection Property
Validation Focus
Gaucher disease research: oral substrate reduction endpoint studies
GCS inhibition and substrate reduction profile
Liver/spleen volume and hematologic endpoint monitoring
Niemann-Pick type C: neurodegeneration research
CNS-penetrant iminosugar property
HSEM velocity and neurological biomarker monitoring
Pompe disease: enzyme stabilization combination research
α-glucosidase chaperone binding at neutral pH
Pharmacokinetic and lysosomal targeting endpoints
GCS and chaperone mechanistic studies
Dual GCS inhibition and mutant enzyme stabilization
In vitro GCase activity and GSL biosynthesis assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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